Pazopanib hydrochloride monohydrate

Description

Properties

CAS No. |

635702-66-8 |

|---|---|

Molecular Formula |

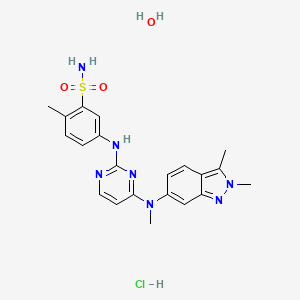

C21H26ClN7O3S |

Molecular Weight |

492.0 g/mol |

IUPAC Name |

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrate;hydrochloride |

InChI |

InChI=1S/C21H23N7O2S.ClH.H2O/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H;1H2 |

InChI Key |

RGKFSIOGIJNWPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate involves multiple steps. The process typically starts with the preparation of the indazole derivative, followed by the formation of the pyrimidine ring. The final step involves the sulfonamide formation and hydrochloride salt addition .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s properties .

Scientific Research Applications

Pharmacological Profile

Pazopanib hydrochloride functions by inhibiting several receptor tyrosine kinases involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-KIT. The compound's mechanism of action underlies its effectiveness in managing specific cancers, particularly renal cell carcinoma and soft tissue sarcoma.

Treatment of Advanced Renal Cell Carcinoma

Pazopanib is primarily used for patients with advanced renal cell carcinoma. In clinical trials, pazopanib has demonstrated significant improvements in progression-free survival compared to placebo. For instance, a pivotal study indicated a median progression-free survival of 9.2 months for pazopanib-treated patients versus 4.2 months for those receiving placebo . The recommended dosage is typically 800 mg orally once daily, taken on an empty stomach to optimize absorption .

Management of Soft Tissue Sarcoma

In addition to renal cell carcinoma, pazopanib has been approved for treating advanced soft tissue sarcoma. Clinical evaluations have confirmed its efficacy in this context, with ongoing post-marketing surveillance required to monitor safety and effectiveness across various patient demographics .

Formulation Challenges

Pazopanib hydrochloride exhibits poor aqueous solubility, leading to variability in bioavailability and absorption rates among patients. This characteristic necessitates innovative formulation strategies to enhance its solubility and therapeutic efficacy.

Solubility Enhancement Techniques

Research has focused on improving the solubility and bioavailability of pazopanib through various methods:

- Hot-Melt Extrusion : This technique has been employed to create solid dispersions of pazopanib with polymers such as hydroxypropylmethylcellulose (HPMC) and Eudragit EPO, resulting in improved dissolution profiles .

- Supersaturated Liquid Formulations : Recent studies have developed formulations that maintain supersaturation levels of pazopanib in gastrointestinal conditions, significantly enhancing its solubility .

Liver Injury Cases

Two documented cases highlighted liver injury associated with pazopanib therapy in patients with metastatic renal cell carcinoma. Both cases exhibited elevated plasma concentrations of pazopanib, leading to increased liver enzymes (ALT/AST). These findings underscore the importance of monitoring liver function during treatment .

Efficacy in Diverse Patient Populations

Clinical investigations have reported varying responses to pazopanib based on genetic factors and tumor characteristics. For example, pharmacogenomic studies are ongoing to determine how specific genetic markers may predict patient responses or adverse effects related to pazopanib therapy.

Summary Table of Key Findings

Mechanism of Action

The compound exerts its effects primarily by inhibiting VEGFR, which plays a crucial role in angiogenesis (formation of new blood vessels). By blocking this pathway, the compound can prevent the growth of blood vessels that supply tumors, thereby inhibiting tumor growth. The molecular targets include VEGFR-1, VEGFR-2, and VEGFR-3, and the pathways involved are critical for cell proliferation and survival .

Comparison with Similar Compounds

Pazopanib belongs to a class of antiangiogenic TKIs, which includes sunitinib, sorafenib, and dasatinib. Below is a detailed comparison based on molecular properties, clinical efficacy, safety, and solubility.

Molecular and Pharmacological Profiles

| Parameter | Pazopanib Hydrochloride Monohydrate | Sunitinib Malate | Sorafenib Tosylate | Dasatinib Monohydrate |

|---|---|---|---|---|

| Molecular Formula | C₂₁H₂₃N₇O₂S·HCl·H₂O | C₂₂H₂₇FN₄O₂·C₄H₆O₅ | C₂₁H₁₆ClF₃N₄O₃S·C₇H₈O₃S | C₂₂H₂₆ClN₇O₂S·H₂O |

| Primary Targets | VEGFR-1/-2/-3, PDGFR-α/β, c-Kit | VEGFR, PDGFR, c-Kit, FLT3 | VEGFR, PDGFR, RAF kinase | BCR-ABL, SRC family kinases |

| Water Solubility | Poorly soluble (requires formulation) | Low (pH-dependent) | Low (lipophilic) | Moderate (pH-dependent) |

| Key Indications | Advanced RCC, soft tissue sarcoma | RCC, gastrointestinal stromal tumors (GIST) | Advanced RCC, hepatocellular carcinoma | Chronic myeloid leukemia (CML) |

Clinical Efficacy

Progression-Free Survival (PFS) in Renal Cell Carcinoma

- Sunitinib : Median PFS of 11 months vs. 5 months for interferon alfa (HR: 0.42; P < 0.001) .

- Sorafenib : Median PFS of 5.5 months vs. 2.8 months for placebo (HR: 0.44; P < 0.01) .

Objective Response Rate (ORR)

- Pazopanib: ~30% in RCC .

- Sunitinib: 31% vs. 6% for interferon alfa .

- Sorafenib: 10% vs. 2% for placebo .

Solubility and Formulation Challenges

Pazopanib’s poor aqueous solubility (0.11 × 10⁻⁵ to 3.52 × 10⁻⁵ mole fraction in supercritical CO₂ at 120–400 bar) complicates formulation . In contrast, dasatinib monohydrate exhibits higher solubility under similar conditions (0.15 × 10⁻⁵ to 5.87 × 10⁻⁵ mole fraction) . Advanced techniques like supercritical fluid technology are employed to enhance pazopanib’s bioavailability .

Q & A

Q. What is the molecular mechanism of Pazopanib hydrochloride monohydrate in inhibiting tumor angiogenesis and proliferation?

this compound is a multitargeted tyrosine kinase inhibitor (TKI) that primarily blocks vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α/β), and c-Kit. This inhibition disrupts tumor angiogenesis and proliferation by reducing endothelial cell survival and pericyte support . Preclinical studies should validate target engagement using in vitro kinase assays and in vivo xenograft models measuring microvessel density and tumor volume changes.

Q. What pharmacokinetic parameters are critical for evaluating this compound in preclinical studies?

Key parameters include bioavailability, half-life (), maximum plasma concentration (), and area under the curve (AUC). Pazopanib’s solubility at physiological pH (1.7–2.3 mg/mL) and pH-dependent absorption necessitate pH-adjusted dissolution testing in biorelevant media (e.g., FaSSIF/FeSSIF) to predict in vivo performance .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 270 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard. Validate methods per ICH guidelines, including specificity, linearity (1–1000 ng/mL), and recovery (>85%) using plasma or tissue homogenates .

Advanced Research Questions

Q. How can researchers address contradictions in Pazopanib’s efficacy data across different cancer types?

Discrepancies may arise from tumor heterogeneity, differential receptor expression, or drug resistance mechanisms. Use omics approaches (e.g., RNA sequencing) to identify biomarkers like VEGFR-2 expression levels. Stratify clinical trial cohorts using immunohistochemistry (IHC) or circulating tumor DNA (ctDNA) analysis to correlate response rates with molecular profiles .

Q. What experimental design considerations are critical for phase III trials evaluating Pazopanib in metastatic renal cell carcinoma (mRCC)?

Adopt a randomized, double-blind design with progression-free survival (PFS) as the primary endpoint, per RECIST 1.1 criteria . Comparator arms should use established therapies (e.g., sunitinib) with matched dosing schedules. Include patient-reported outcomes (PROs) to assess quality of life (QoL), as Pazopanib’s toxicity profile (e.g., hypertension, diarrhea) may impact adherence .

Q. How can Pazopanib’s solubility and stability be optimized for oral formulations in preclinical development?

Conduct phase-solubility studies with co-solvents (e.g., PEG 400) or cyclodextrins to enhance aqueous solubility. For stability, monitor degradation under accelerated conditions (40°C/75% RH) using thermal gravimetric analysis (TGA) and X-ray powder diffraction (XRPD) to assess hydrate-monohydrate transitions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Pazopanib studies?

Use nonlinear mixed-effects modeling (NONMEM) to estimate exposure-response curves. For time-to-event data (e.g., overall survival), apply Cox proportional hazards models with stratification by baseline covariates (e.g., ECOG performance status) .

Methodological Guidance

- Handling Data Contradictions : Cross-validate findings using orthogonal assays (e.g., Western blot for target inhibition alongside LC-MS/MS for drug levels). For clinical data, perform subgroup analyses to identify confounding variables (e.g., prior therapies) .

- Formulation Optimization : Prioritize solid-state characterization (e.g., differential scanning calorimetry) to ensure monohydrate stability, as hydrate forms can alter bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.